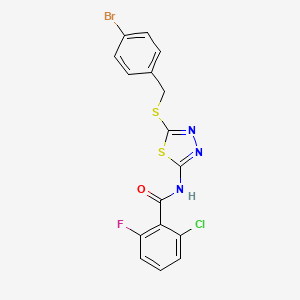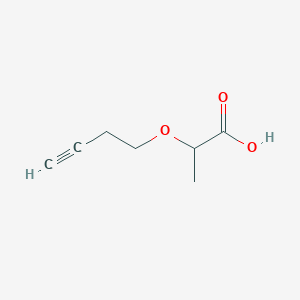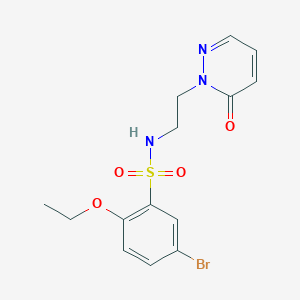
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves reactions between different smaller molecules or functional groups. The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can often be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The types of reactions a compound can undergo often depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility in different solvents, and reactivity with other chemical species .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities : A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives of benzimidazole, including those containing 1,3,4-thiadiazole, and evaluated their antimicrobial and antioxidant activities. They found that some derivatives showed significant ABTS scavenging activities, indicating potential as antioxidants. Additionally, certain derivatives were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Photodynamic Therapy for Cancer : Pişkin, Canpolat, and Öztürk (2020) developed a zinc phthalocyanine substituted with a derivative containing 1,3,4-thiadiazole. The compound displayed properties useful for photodynamic therapy, a treatment method for cancer, including high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Helicobacter pylori Activity : A study by Mohammadhosseini et al. (2009) synthesized 1,3,4-thiadiazole derivatives and evaluated their activity against Helicobacter pylori. They discovered that most synthesized compounds exhibited significant inhibitory activity, with one specific compound showing the most potent effect (Mohammadhosseini et al., 2009).
Antimicrobial Activities of Triazol Derivatives : Research by Kaneria et al. (2016) involved the synthesis of triazol derivatives, including those with a 1,3,4-thiadiazole component, and their screening for antimicrobial activity. These compounds demonstrated effectiveness against various strains of bacteria and fungi (Kaneria et al., 2016).
Antiproliferative and Antimicrobial Properties : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative and antimicrobial properties. Some compounds exhibited DNA protective ability and strong antimicrobial activity, indicating potential in cancer treatment and infection control (Gür et al., 2020).
Antitubercular Activities : Başoğlu et al. (2012) developed compounds including a 1,3,4-thiadiazole moiety and evaluated their antimicrobial activity, particularly against tuberculosis. The study revealed good antitubercular activities, highlighting the potential application in treating bacterial infections (Başoğlu et al., 2012).
Anticancer Agents : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones with a 1,3,4-thiadiazole component, investigating their anticancer activity. The compounds demonstrated cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClFN3OS2/c17-10-6-4-9(5-7-10)8-24-16-22-21-15(25-16)20-14(23)13-11(18)2-1-3-12(13)19/h1-7H,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHEULVGXRYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)
![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2805300.png)
![N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2805301.png)
![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)
![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)
![1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805307.png)


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone](/img/structure/B2805311.png)



![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)